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Introduction
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such

as supercoiling, knotting, and tangling, which arise during critical cellular processes like

replication, transcription, and chromosome segregation.[1][2][3] These enzymes function by

creating transient breaks in the DNA backbone to allow for the passage of another DNA

segment, thereby altering the DNA's topology.[4] Eukaryotic cells possess two main types of

topoisomerases: Type I, which cleaves a single DNA strand, and Type II, which cleaves both

strands of the DNA double helix simultaneously.[5][6][7]

DNA Topoisomerase II (Topo II) is a particularly compelling target for anticancer therapy

because its activity is elevated in rapidly proliferating cancer cells.[7] Vertebrates have two

isoforms of Topo II: Topo IIα and Topo IIβ.[3][8] Topo IIα is predominantly expressed in

proliferating cells and is essential for disentangling newly replicated daughter chromosomes

before mitosis, making it an attractive drug target.[3][4] Topo IIβ is expressed in both quiescent

and proliferating cells and is involved in transcriptional regulation.[3][4] Many of the most

effective and widely used chemotherapeutic agents, including etoposide and doxorubicin,

function by targeting Topo II.[1][9] These drugs convert the essential Topo II enzyme into a

potent cellular toxin that generates permanent, lethal DNA double-strand breaks, ultimately

triggering apoptotic cell death.[2][4][9]
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This guide provides an in-depth technical overview of the molecular biology of Topo II, the

mechanisms of its inhibitors, the development of drug resistance, and key experimental

protocols for research and drug development.

The Catalytic Cycle of DNA Topoisomerase II
DNA Topoisomerase II functions as a homodimer and utilizes ATP hydrolysis to catalyze

changes in DNA topology.[5][10] The process involves passing one DNA double helix (the

transport or "T" segment) through a transient, enzyme-mediated break in another double helix

(the gate or "G" segment).[5][8] This changes the DNA linking number by ±2.[5] The catalytic

cycle, often described as a "two-gate" mechanism, can be summarized in several key steps.[5]

[8]
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1. Topo II binds to 'G' segment DNA

2. ATP binding captures 'T' segment

ATP

3. 'G' segment is cleaved

4. 'T' segment passes through the break

5. 'G' segment is religated

6. ATP hydrolysis releases 'T' segment

ATP -> ADP+Pi

7. Enzyme resets for next cycle
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Step 1: Reaction Setup

Prepare mix:
- Assay Buffer
- ATP
- kDNA Substrate

Step 2: Add Compound

Add test inhibitor or
solvent control (DMSO).

Step 3: Add Enzyme

Initiate reaction with
purified Topo II enzyme.

Step 4: Incubate

Incubate at 37°C
for 15-30 minutes.

Step 5: Terminate

Add Stop Buffer
(SDS/EDTA).

Step 6: Electrophoresis

Run samples on a
1% agarose gel.

Step 7: Visualize

Visualize DNA bands
under UV light.

{Result Interpretation|- Catenated kDNA in well (Inhibited)
- Minicircles in gel (Active)

}

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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